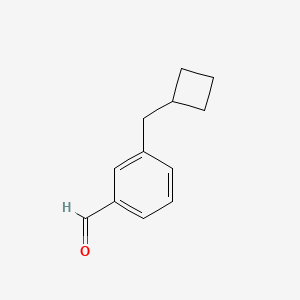

3-(Cyclobutylmethyl)benzaldehyde

Descripción general

Descripción

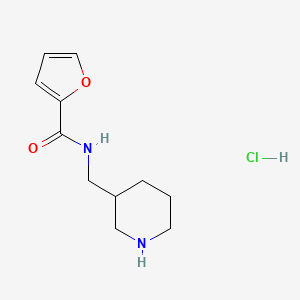

3-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Cyclobutylmethyl)benzaldehyde is1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-(Cyclobutylmethyl)benzaldehyde are not detailed in the literature, benzaldehydes in general can undergo various reactions. For instance, they can be oxidized to form carboxylic acids . They can also participate in Knoevenagel condensations, which involve the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis

3-(Cyclobutylmethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 174.24 .Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

Benzaldehyde derivatives, including 3-(Cyclobutylmethyl)benzaldehyde, have been extensively studied for their applications in catalysis and synthesis. The preparation and characterization of sulfated Ti-SBA-15 catalysts demonstrate a significant increase in oxidative properties for the conversion of benzyl alcohol to benzaldehyde, highlighting the role of enhanced acidity in improving conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012). Similarly, the study on superacid and H-Zeolite mediated reactions provides insight into the mechanistic aspects of benzaldehyde reactions, showing the potential for selective ionic hydrogenation and reactions with cyclohexane to produce toluene (Koltunov, Walspurger, & Sommer, 2004).

Metal-Organic Frameworks (MOFs) and Catalysis

Research on metal-organic frameworks (MOFs) like Cu3(BTC)2 explores their catalytic properties for the activation of benzaldehyde in the liquid phase cyanosilylation, demonstrating the potential of MOFs in heterogeneous catalysis (Schlichte, Kratzke, & Kaskel, 2004). The development of size-selective Lewis acid catalysis in a microporous MOF with exposed Mn2+ coordination sites further exemplifies the innovative application of MOFs in catalysis, showcasing their ability to catalyze transformations with high conversion yields and size selectivity (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry Applications

The synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid represents an advancement in green chemistry, utilizing ionic liquids as recyclable catalysts/reaction mediums for Knoevenagel condensation, highlighting the shift towards environmentally friendly chemical processes (Verdía, Santamarta, & Tojo, 2017). Additionally, the use of graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol in aqueous medium underlines the importance of sustainable and efficient photocatalytic processes (Lima, Silva, Silva, & Faria, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that aldehydes can chemically bind to cellular macromolecules, particularly to free amino groups of proteins .

Mode of Action

3-(Cyclobutylmethyl)benzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Aldehydes are known to participate in various biochemical reactions, including the formation of schiff’s bases .

Pharmacokinetics

The compound is used for pharmaceutical testing , suggesting that it may have some bioavailability.

Result of Action

The formation of oximes and hydrazones, as well as the potential binding to proteins, could have various cellular effects .

Propiedades

IUPAC Name |

3-(cyclobutylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDMSPWOJQROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclobutylmethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)

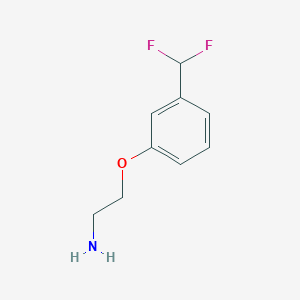

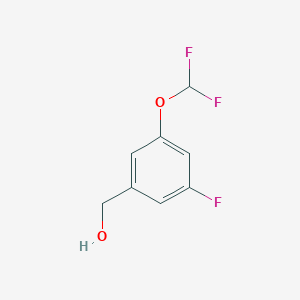

![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)